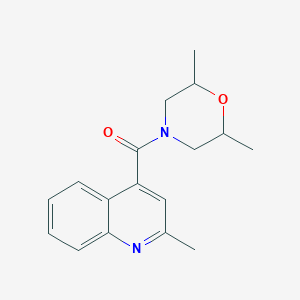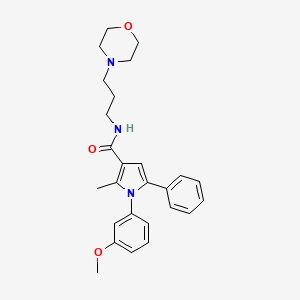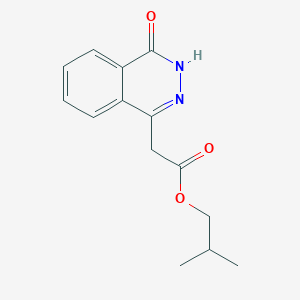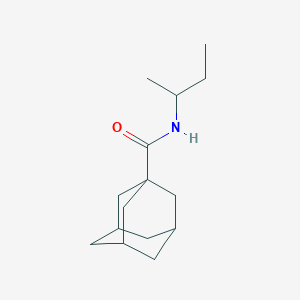
N-butan-2-yladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yladamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions generally include:
- Temperature: Room temperature to 60°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of adamantane-1-carboxylic acid or adamantanone.
Reduction: Formation of N-butan-2-yladamantane-1-amine.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N-butan-2-yladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-butan-2-yladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance the binding affinity of the compound to its target. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
N-butan-2-yladamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and the amide functionality allows for unique interactions and reactivity compared to other adamantane derivatives .
Properties
IUPAC Name |
N-butan-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-10(2)16-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQHGPRKOIWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B7486123.png)
![1-(2-cyclohexylethyl)-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B7486133.png)
![3-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B7486148.png)
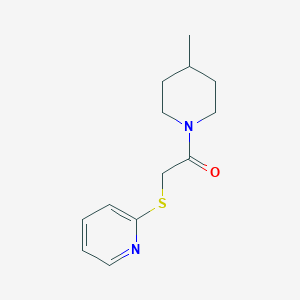
![(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7486166.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7486183.png)
![1-[(5-Chloro-2-methoxyphenyl)methyl]imidazole](/img/structure/B7486189.png)
![N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7486205.png)
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7486209.png)
